molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No. B1368984
Key on ui cas rn: 71290-65-8
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238396

Procedure details

An ether (10 ml) solution of N-methylpyrrole (810 mg, 10 mmol) and chloral (1.6 g, 10.7 mmol) was refluxed for 24 hours. The solvent was removed at room temperature under vacuum and the residue was dissolved in methanol (30 ml). This solution was added to a solution of sodium cyanide (3.0 g, 60 mmol) in water (30 ml). To this solution, heated to 30°-35° C. in an oil bath, was added during 20 hours a solution of potassium hydroxide (2.6 g, 40 mmol) in water (15 ml). After completion of the addition, the mixture was kept at the same temperature for 2 additional hours. The mixture was then diluted with water and washed with methylene chloride (this organic layer contains almost no starting material). The aqueous layer was acidified carefully using hydrochloric acid and extracted with methylene chloride several times. The extracts were combined and washed with brine. After drying over magnesium sulfate, the organic solution was concentrated. The residue was chromatographed on silica-gel(hexane-ethyl acetate eluent) to give the desired cyano acid, 5-cyano-1-methylpyrrole-2-acetic acid (945 mg), the yield being 58%.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
810 mg
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[O:7]=[CH:8][C:9](Cl)(Cl)Cl.[C-:13]#[N:14].[Na+].[OH-:16].[K+]>O.CCOCC>[C:13]([C:6]1[N:2]([CH3:1])[C:3]([CH2:9][C:8]([OH:16])=[O:7])=[CH:4][CH:5]=1)#[N:14] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
810 mg
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
1.6 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed at room temperature under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
To this solution, heated to 30°-35° C. in an oil bath
ADDITION
Type
ADDITION
Details
After completion of the addition
WASH
Type
WASH
Details
washed with methylene chloride (this organic layer
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride several times
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica-gel(hexane-ethyl acetate eluent)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC=C(N1C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 945 mg
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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